N-(4-{[(E)-(3-methoxyphenyl)methylidene]amino}phenyl)-3-methylbutanamide
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Overview
Description
N-(4-{[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]AMINO}PHENYL)-3-METHYLBUTANAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group and a butanamide moiety, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]AMINO}PHENYL)-3-METHYLBUTANAMIDE typically involves the condensation of 4-aminobenzaldehyde with 3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as methanol or ethanol at room temperature, resulting in the formation of the desired imine product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]AMINO}PHENYL)-3-METHYLBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]AMINO}PHENYL)-3-METHYLBUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-{[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]AMINO}PHENYL)-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- 4-{[1-(2-hydroxyphenyl)ethylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
Uniqueness
N-(4-{[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]AMINO}PHENYL)-3-METHYLBUTANAMIDE stands out due to its specific structural features, such as the methoxyphenyl group and the butanamide moiety, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[4-[(3-methoxyphenyl)methylideneamino]phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)11-19(22)21-17-9-7-16(8-10-17)20-13-15-5-4-6-18(12-15)23-3/h4-10,12-14H,11H2,1-3H3,(H,21,22) |
InChI Key |
PLGWJHYHHWPXJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)N=CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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